tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Overview
Description
The compound tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a derivative of the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. Isoquinolines and their derivatives are of significant interest due to their presence in various natural products and their potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of isoquinoline derivatives can be achieved through various methods. For instance, an improved synthesis of a related compound, (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was described using a modified Pictet-Spengler reaction, yielding the product with high enantiomeric excess and good overall yield . Additionally, tert-Butyl nitrite has been used as a N1 synthon in a multicomponent reaction involving isoquinolines, leading to the formation of fused isoquinolines through sequential C-N bond formations . These methods highlight the versatility of synthetic approaches for constructing the isoquinoline core and introducing various substituents.
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives can be complex, with potential for multiple tautomeric forms. For example, the structure of 5,7-di(tert-butyl)-2-(6,8-dimethyl-4-chloroquinoline-2-yl)-3-hydroxytropone was determined by X-ray diffraction analysis, revealing a hydrogen atom possibly equally distributed over two N and O centers, involved in an intramolecular hydrogen bond . This indicates that tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate may also exhibit interesting structural features that could influence its reactivity and interactions.
Chemical Reactions Analysis
Isoquinoline derivatives can undergo various chemical transformations. For example, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, a related compound, was synthesized and further reacted with maleic anhydride to form a Diels-Alder endo-adduct, which could then undergo further reactions with electrophilic and nucleophilic reagents . Similarly, nitro-containing isoquinoline-1,3-diones were synthesized using tert-butyl nitrite, showcasing the use of this reagent in radical reactions . These examples suggest that tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate could also participate in a variety of chemical reactions, potentially leading to the formation of novel compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives can be influenced by their molecular structure. For instance, intramolecular charge transfer and dual fluorescence were observed in a planarized aminobenzonitrile derivative, which is structurally related to isoquinoline . The presence of tert-butyl groups can also affect the solubility and steric properties of the molecule, as seen in the preparation of N-tert-Butyldecahydro-3-isoquinoline carboxamide derivatives . Additionally, tert-butoxycarbonylation reactions have been performed using a dihydroisoquinoline reagent, indicating the potential for selective functional group transformations . These properties are crucial for understanding the behavior of tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate in various environments and its suitability for different applications.
Scientific Research Applications
1. Nitroxide Radical Synthesis
tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate is involved in the synthesis of various nitroxide radicals. Ivanov et al. (1976) synthesized a range of compounds, including alkyl derivatives of hydrogenated 2,2,4-trimethylquinoline, and examined their structures using ESR and NMR spectra, contributing to the field of radical chemistry and spectroscopy Ivanov, Y., Kokorin, A., Shapiro, A., & Rozantsev, E. G. (1976). Russian Chemical Bulletin.
2. Chemoselective tert-Butoxycarbonylation
The compound is used in the chemoselective tert-butoxycarbonylation of acidic proton-containing substrates like phenols and amines. Saito et al. (2006) described using a related dihydroisoquinoline derivative as a reagent, which proceeds in high yield under mild conditions, highlighting its utility in organic synthesis Saito, Y., Ouchi, H., & Takahata, H. (2006). Tetrahedron.
3. Synthetic Studies on Marine Drugs
Li et al. (2013) synthesized 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the study of antitumor antibiotic tetrahydroisoquinoline natural products. This highlights the compound's relevance in medicinal chemistry and drug discovery Li, H.-J., Wang, J.-L., Wang, R., Luo, D.-H., & Wu, Y.-C. (2013). Journal of Chemistry.
4. Application in Tandem Nucleophilic Addition and Cyclization
Obika et al. (2007) utilized carbophilic Lewis acids for the synthesis of 1,2-dihydroisoquinolines through a tandem nucleophilic addition and cyclization process. This method is significant for synthesizing various nucleophiles and creating new chemical compounds Obika, S., Kono, H., Yasui, Y., Yanada, R., & Takemoto, Y. (2007). The Journal of Organic Chemistry.
5. Metal-Free Nitration of Quinoline N-Oxides
Zhao et al. (2015) developed a method for synthesizing 3-nitroquinoline N-oxides using tert-butyl nitrite, demonstrating an eco-friendly and highly regioselective nitration process. This illustrates the compound's role in green chemistry and sustainable practices Zhao, J., Li, P., Xia, C., & Li, F. (2015). RSC Advances.
properties
IUPAC Name |
tert-butyl 6-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-7-6-10-8-12(16(18)19)5-4-11(10)9-15/h4-5,8H,6-7,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMALXRXYAFPLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573269 | |
Record name | tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
CAS RN |
186390-79-4 | |
Record name | tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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